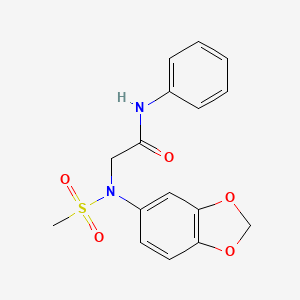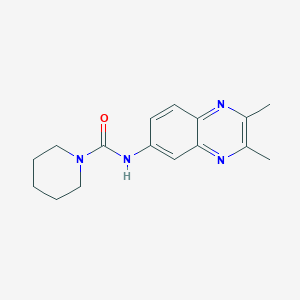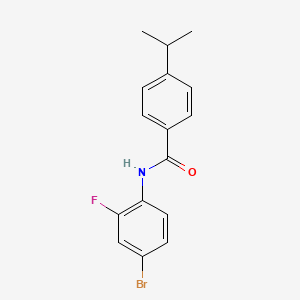![molecular formula C11H8ClNO3S B5708082 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan, also known as CNMF, is an organic compound with a molecular formula of C11H6ClNO4S. It is a yellow crystalline solid that has been used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has been used in various scientific research applications, including as a fluorescent probe for the detection of thiols and as a photosensitizer for photodynamic therapy. 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has also been studied for its potential use in cancer treatment due to its ability to induce cell death in cancer cells.
Mécanisme D'action
The mechanism of action of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has also been shown to induce apoptosis in cancer cells through the activation of caspase-3.
Biochemical and Physiological Effects
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has been shown to have low toxicity in vitro and in vivo. However, prolonged exposure to 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan can cause oxidative stress and DNA damage. 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has several advantages for lab experiments, including its ability to selectively target cancer cells and its fluorescent properties for imaging. However, 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan. One area of research is the development of new synthesis methods to improve the yield and purity of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan. Another area of research is the optimization of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan for use in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan and its potential toxicity in vivo.
Conclusion
In conclusion, 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan is a unique organic compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has the potential to lead to new discoveries in cancer treatment and other areas of biomedicine.
Méthodes De Synthèse
The synthesis of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan involves the reaction of 5-chloro-2-nitrobenzyl bromide with furan-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan. The yield of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan can be optimized by adjusting the reaction conditions, such as temperature and reaction time.
Propriétés
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)sulfanylmethyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-8-3-4-10(13(14)15)11(6-8)17-7-9-2-1-5-16-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQJTMMKJKGQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Chloro-2-nitrophenyl)sulfanyl]methyl}furan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)


![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)


![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)